1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate
Overview
Description
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol . It is also known by other names such as di-tert-butyl hydroxyiminodicarbonate and tert-butyl (tert-butoxycarbonyl) (hydroxy)carbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate involves specific synthetic routes and reaction conditions. One common method includes the reaction of imidodicarbonic acid with tert-butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidodicarbonic acid derivatives, while reduction may produce different hydroxyimidodicarbonate compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology, it may be used in the study of enzyme mechanisms and protein interactions . Industrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate involves its interaction with specific molecular targets and pathways . It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate can be compared with similar compounds such as di-tert-butyl iminodicarboxylate and tert-butyl (tert-butoxycarbonyl) (hydroxy)carbamate . These compounds share similar structural features but may differ in their reactivity, stability, and specific applications . The uniqueness of this compound lies in its specific chemical properties and the range of reactions it can undergo .
Properties
IUPAC Name |
tert-butyl N-hydroxy-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)15-7(12)11(14)8(13)16-10(4,5)6/h14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQTYVUSGLJSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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